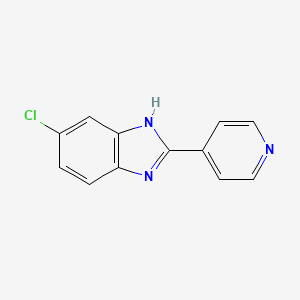

6-chloro-2-pyridin-4-yl-1H-benzimidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H8ClN3 |

|---|---|

Molecular Weight |

229.66 g/mol |

IUPAC Name |

6-chloro-2-pyridin-4-yl-1H-benzimidazole |

InChI |

InChI=1S/C12H8ClN3/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-7H,(H,15,16) |

InChI Key |

UYEIBHLTQXPBRW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)C3=CC=NC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Chloro 2 Pyridin 4 Yl 1h Benzimidazole and Analogous Structures

Classical Synthetic Routes to 2-Aryl-1H-benzimidazoles

Traditional methods for constructing the benzimidazole (B57391) core have been well-established for over a century and remain widely used due to their reliability and simplicity. These routes typically involve the cyclization of an o-phenylenediamine (B120857) precursor with a suitable one-carbon electrophile.

Condensation Reactions Involving o-Phenylenediamines and Aldehyde/Carboxylic Acid Precursors

The most prevalent and direct approach to 2-aryl-1H-benzimidazoles is the condensation of an appropriately substituted o-phenylenediamine with an aromatic aldehyde or a carboxylic acid (or its derivatives). researchgate.netdergipark.org.tr To synthesize the target molecule, 6-chloro-2-pyridin-4-yl-1H-benzimidazole, this would involve the reaction of 4-chloro-1,2-diaminobenzene with either pyridine-4-carbaldehyde or isonicotinic acid.

With Aldehydes (Weidenhagen Reaction): The reaction of an o-phenylenediamine with an aldehyde proceeds through a Schiff base intermediate, which then undergoes oxidative cyclodehydrogenation to form the benzimidazole ring. semanticscholar.orgorientjchem.org This transformation often requires an oxidizing agent, such as nitrobenzene, air, or metal salts like copper(II) acetate (B1210297), to facilitate the final aromatization step. semanticscholar.org Various catalysts have been employed to improve yields and reaction conditions, including Lewis acids (e.g., ZrCl₄, SnCl₄, TiCl₄) and solid-supported acids. mdpi.comresearchgate.net Recent protocols have even demonstrated catalyst-free synthesis in solvents like acetonitrile (B52724) at room temperature. bohrium.combenthamdirect.com

With Carboxylic Acids (Phillips-Ladenburg Synthesis): The condensation of o-phenylenediamines with carboxylic acids, known as the Phillips-Ladenburg reaction, typically requires harsh conditions, such as high temperatures (often exceeding 180°C) and the presence of strong acids like hydrochloric acid or polyphosphoric acid (PPA). semanticscholar.orgwikipedia.orgcolab.wsrsc.org These conditions promote the dehydration and subsequent cyclization to yield the benzimidazole product. The reaction is generally effective for aliphatic acids and can be applied to aromatic acids under more forceful conditions. colab.ws

| Precursor | Method Name | Typical Conditions | Key Features | Reference |

|---|---|---|---|---|

| Aldehyde | Weidenhagen Reaction | Oxidizing agent (e.g., air, Cu(II) acetate), often with an acid or Lewis acid catalyst. | Two-step process via a Schiff base; requires an oxidative step for aromatization. | semanticscholar.org |

| Carboxylic Acid | Phillips-Ladenburg Synthesis | High temperatures (>180°C), strong mineral acids (e.g., HCl, PPA). | Direct condensation-dehydration; often requires harsh, energy-intensive conditions. | wikipedia.orgcolab.ws |

Metal-Catalyzed Cyclization and Coupling Strategies

Modern organic synthesis has increasingly turned to metal catalysis to achieve milder reaction conditions, higher efficiency, and greater functional group tolerance. Palladium (Pd) and copper (Cu) catalysts are particularly prominent in the synthesis of benzimidazoles.

Palladium-Catalyzed Reactions: Palladium catalysts are effective in forming benzimidazoles from precursors like N-(o-halophenyl)imidoyl chlorides. These precursors, easily prepared from o-haloanilines, undergo palladium-catalyzed amination to furnish the benzimidazole ring. thieme-connect.com Another strategy involves the direct C-H bond arylation of the benzimidazole core with (hetero)aryl chlorides, enabled by NHC-Pd(II)-Im complexes. organic-chemistry.org

Copper-Catalyzed Reactions: Copper-catalyzed methods offer an economical and efficient alternative. bohrium.com One-pot procedures have been developed for the synthesis of benzimidazole-fused heterocycles from 2-iodoarylboronic acids and 2-aminoheteroarenes, proceeding through a Chan-Lam type coupling followed by an Ullmann-type reaction. acs.org A ligand-free, copper-catalyzed cyclization of o-bromoarylamines with nitriles provides an environmentally friendly route to various substituted benzimidazoles with high yields. bohrium.comrsc.org Furthermore, copper(II) acetate has been used to catalyze the cascade reaction of N-phenyl-o-phenylenediamine with benzaldehydes, using air as the oxidant, to form complex benzimidazole structures. acs.orgnih.gov

Multi-component Reaction Approaches for Benzimidazole Ring Formation

Multi-component reactions (MCRs) are highly valued for their efficiency, as they allow for the construction of complex molecules in a single step from three or more starting materials, minimizing waste and saving time. bohrium.com Copper-catalyzed three-component reactions of N-substituted o-phenylenediamines, sulfonyl azides, and terminal alkynes have been developed to prepare 1,2-substituted benzimidazoles. rsc.orgnih.gov In this process, a ketenimine intermediate is generated in situ, which then undergoes nucleophilic addition and cyclization. rsc.orgnih.gov Another example involves the three-component condensation of 2-aminobenzimidazole, arylglyoxals, and 1,3-cyclohexanedione, which can lead to various fused heterocyclic systems depending on the reaction conditions. bohrium.com

Green Chemistry Principles in the Synthesis of Benzimidazole Derivatives

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and avoid hazardous substances, have been increasingly applied to the synthesis of benzimidazoles. mdpi.comresearchgate.net

Solvent-Free and Mechanochemical Synthesis Protocols

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free reactions, often conducted by grinding solids together (mechanochemistry), can lead to cleaner reaction profiles, simpler work-ups, and reduced waste. rsc.orgrsc.org

The synthesis of 2-aryl benzimidazoles has been successfully achieved by simply grinding o-phenylenediamine and aromatic aldehydes in a mortar and pestle, often without the need for a catalyst. rsc.orgrsc.org This mechanochemical agitation provides the energy needed for the condensation and cyclization to occur, resulting in high yields in short reaction times. rsc.org In other solvent-free approaches, solid catalysts like silica (B1680970) sulfuric acid or ceric ammonium (B1175870) nitrate (B79036) (CAN) with hydrogen peroxide have been used to facilitate the reaction between o-phenylenediamines and aldehydes at mild temperatures (e.g., 50°C), yielding products with excellent purity. organic-chemistry.orgresearchgate.net Ball-milling techniques, another form of mechanochemistry, have been used with catalysts like ZnO nanoparticles for the synthesis of benzimidazoles. nih.gov

Microwave-Assisted Organic Synthesis (MAOS) Techniques

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave radiation to heat reactions directly and efficiently, often leading to dramatic reductions in reaction times, increased yields, and cleaner product profiles compared to conventional heating methods. researchgate.netsciforum.netarkat-usa.org

MAOS has been widely applied to the synthesis of 2-aryl-1H-benzimidazoles. The condensation of o-phenylenediamine with aromatic aldehydes or carboxylic acids can be completed in minutes under microwave irradiation, often without a solvent or catalyst. researchgate.netresearchgate.net For instance, various 2-aryl benzimidazoles have been synthesized in good to excellent yields by irradiating a mixture of o-phenylenediamine and a suitable aromatic aldehyde at 50% of a standard 800-watt microwave's power. researchgate.net Catalysts such as montmorillonite (B579905) K-10 clay, zinc-boron nitride, and various Lewis acids have also been used in conjunction with microwave heating to further enhance reaction efficiency and yield. nih.govresearchgate.netmdpi.com

| Technique | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Mechanochemistry (Grinding/Ball-milling) | Solvent-free, room temperature, catalyst-free or with solid catalyst (e.g., ZnO-NPs). | Reduced waste, simple work-up, high yields, short reaction times, operational simplicity. | rsc.orgrsc.orgnih.gov |

| Microwave-Assisted Organic Synthesis (MAOS) | Solvent-free or in minimal solvent, often with a catalyst (e.g., K-10 clay, Zn-BNT), rapid heating. | Drastic reduction in reaction time (minutes vs. hours), increased yields, cleaner reactions. | researchgate.netsciforum.netnih.gov |

Exploration of Sustainable Catalytic Systems (e.g., heterogeneous, recyclable catalysts)

The development of environmentally benign synthetic routes for benzimidazoles has led to the exploration of various sustainable catalytic systems. Heterogeneous and recyclable catalysts are at the forefront of this research, offering advantages such as ease of separation, potential for reuse, and reduced waste generation. bohrium.com

A range of solid-supported catalysts have demonstrated efficacy in promoting the condensation reaction between o-phenylenediamines and aldehydes, the primary method for constructing the benzimidazole ring. These include:

Metal Nanoparticles: Supported gold nanoparticles (AuNPs), particularly Au/TiO2, have been shown to be highly effective catalysts for the selective synthesis of 2-substituted benzimidazoles under mild, ambient conditions. mdpi.com These catalysts can be recovered and reused multiple times without a significant drop in their catalytic activity. mdpi.com Similarly, copper nanoparticles on activated carbon and magnetite dopamine-supported copper nanoparticles have been employed as reusable heterogeneous catalysts. tandfonline.comtandfonline.com

Metal Oxides and Mixed Metal Oxides: Niobium pentoxide (Nb2O5) and mixed oxides like ZrO2–Al2O3 have been utilized as solid acid catalysts. researchgate.netrsc.org The ZrO2–Al2O3 catalyst, in particular, can be recycled and reused for up to five consecutive reaction cycles. rsc.org

Magnetic Core-Shell Nanoparticles: Catalysts with a magnetic core, such as γ-Fe2O3@SiO2-NH2-COOH/IRMOF3, offer a straightforward separation process using an external magnet. tandfonline.comtandfonline.com These have been successfully used in the condensation of o-phenylenediamine and benzaldehyde. tandfonline.com

Functionalized Organosilica: Periodic mesoporous organosilica (PMO) functionalized with pyridinium (B92312) protic ionic liquids has been reported as a highly efficient and reusable catalyst for benzimidazole synthesis in water. bohrium.com This system demonstrated excellent reusability for at least ten reaction cycles without significant loss of activity. bohrium.com

Zeolites: These microporous aluminosilicates have been used as environmentally friendly solid catalysts for the synthesis of benzimidazole derivatives. researchgate.net

The use of these catalysts aligns with the principles of green chemistry by minimizing waste and often allowing for milder reaction conditions. researchgate.netajgreenchem.com

| Catalyst System | Substrates | Key Advantages | Recyclability | Reference |

| Au/TiO₂ | o-phenylenediamine, various aldehydes | Mild reaction conditions, high selectivity, no additional oxidants required. | Reusable for at least 5 cycles. | mdpi.com |

| ZrO₂–Al₂O₃ | o-phenylenediamines, various aldehydes | Good yields, solid acid catalyst. | Reusable for up to 5 cycles. | rsc.org |

| γ-Fe₂O₃@SiO₂-NH₂-COOH/IRMOF3-Gly | o-phenylenediamine, benzaldehyde | Magnetic separation, high activity. | Recyclable via magnetic separation. | tandfonline.comtandfonline.com |

| PMO-Py-IL | o-phenylenediamine, various benzaldehydes | High efficiency in water, mild conditions. | Reusable for at least 10 cycles. | bohrium.com |

| Fe₃O₄@PDA/CuCl₂ | o-phenylenediamine, benzylic amines | High yields, short reaction times, mild conditions. | Efficient recovery and reuse. | researchgate.net |

Directed Synthesis of this compound

The specific synthesis of this compound requires precise control over the introduction of both the chloro and the pyridin-4-yl substituents at the correct positions of the benzimidazole ring.

Achieving regioselective halogenation at the 6-position of the benzimidazole core is critical. The most direct and common strategy is to start with a precursor that already contains the halogen at the desired position. For the synthesis of 6-chloro-substituted benzimidazoles, the key starting material is 4-chloro-o-phenylenediamine (also known as 4-chloro-1,2-diaminobenzene). nih.gov

The condensation of this diamine with an appropriate aldehyde will yield a benzimidazole with the chlorine atom unambiguously at the 6-position (or the equivalent 5-position, depending on the tautomeric form and nomenclature). This substrate-controlled approach circumvents the challenges associated with the direct, regioselective halogenation of an unsubstituted benzimidazole ring, which can often lead to mixtures of isomers. nih.gov While methods for the direct C-H halogenation of heterocycles exist, using directing groups to achieve regioselectivity, the use of a pre-halogenated starting material is a more straightforward and widely adopted strategy for this specific target. nih.govrsc.org The FAD-dependent halogenase enzyme RebH has shown the ability to catalyze regioselective halogenation on the benzene (B151609) ring of indole (B1671886) substrates, suggesting potential future biocatalytic routes for such transformations. nih.gov

The incorporation of the pyridin-4-yl group at the 2-position of the benzimidazole ring is typically achieved through the condensation reaction with a pyridine-4-yl precursor. The most common method involves the reaction of the o-phenylenediamine (in this case, 4-chloro-o-phenylenediamine) with pyridine-4-carboxaldehyde. nih.govscielo.br

This reaction proceeds via the formation of a Schiff base intermediate, followed by cyclization and subsequent oxidation to form the aromatic benzimidazole ring. Various catalysts and reaction conditions can be employed to facilitate this transformation. Sodium bisulfite (NaHSO₃) has been used as a catalyst in N,N-dimethylacetamide (DMA) under microwave irradiation to synthesize the analogous 2-(pyridin-4-yl)benzimidazole (BIA) in good yield. scielo.br Another reported synthesis involves stirring the reactants with ammonium chloride (NH₄Cl) in chloroform (B151607) at room temperature. nih.gov

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product, this compound. Key parameters that are often adjusted include:

Catalyst: The choice of catalyst can significantly impact reaction rate and selectivity. Both acid catalysts (e.g., p-toluenesulfonic acid, erbium triflate) and oxidizing agents (e.g., sodium metabisulfite) have been used to promote the condensation and subsequent aromatization. rsc.orgnih.govbeilstein-journals.org For instance, a study on the synthesis of 6-substituted 1H-benzimidazoles utilized sodium metabisulfite (B1197395) as the oxidative reagent. nih.gov

Solvent: The reaction solvent plays a critical role. While some syntheses are performed under solvent-free conditions, others utilize solvents like ethanol (B145695), chloroform, or N,N-dimethylacetamide (DMAc). nih.govnih.govnih.gov The choice of solvent can affect reactant solubility, reaction temperature, and work-up procedures. Green solvents like water or ethanol are increasingly preferred. ijrar.org

Temperature and Reaction Time: Reaction temperatures can range from room temperature to reflux conditions. nih.govijrar.org Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes and often improves yields. nih.gov

Stoichiometry of Reactants: The molar ratio of the diamine to the aldehyde can influence the product distribution. In some cases, an excess of one reactant may be used to drive the reaction to completion or to control the formation of byproducts. beilstein-journals.org

A study synthesizing 2-(pyridin-4-yl)-1H-benzimidazole reported a 56% yield after stirring the reactants for 5 days at room temperature, followed by purification. nih.gov Another microwave-assisted approach for analogous 6-chloro-benzimidazoles reported yields between 70% and 99%. nih.gov

| Parameter | Variation | Effect on Yield and Purity | Reference |

| Catalyst | Lewis acids (e.g., Er(OTf)₃), organocatalysts (e.g., L-Proline), oxidants (e.g., Na₂S₂O₅) | Can significantly increase reaction rate and selectivity, leading to higher yields and purer products. | nih.govbeilstein-journals.orgijrar.org |

| Solvent | Ethanol, Chloroform, DMAc, Water, Solvent-free | Affects solubility, reaction kinetics, and ease of product isolation. Green solvents like water are preferred for sustainability. | nih.govnih.govijrar.org |

| Temperature | Room temperature to reflux, Microwave irradiation | Higher temperatures or microwave energy can drastically reduce reaction times and improve yields. | nih.govnih.gov |

| Reactant Ratio | Varying molar ratios of diamine to aldehyde | Can be optimized to maximize the formation of the desired product and minimize side reactions. | beilstein-journals.org |

Advanced Purification and Isolation Techniques for Benzimidazole Compounds

The purification and isolation of the target benzimidazole compound are essential steps to ensure high purity. Several standard and advanced techniques are employed:

Recrystallization: This is a common and effective method for purifying solid benzimidazole derivatives. The choice of solvent is critical and can include ethanol, ethyl acetate, or mixtures of solvents like ethyl acetate and hexane. google.com

Column Chromatography: Silica gel column chromatography is a widely used technique for separating the desired product from unreacted starting materials and byproducts. nih.gov A variety of solvent systems (eluents), such as mixtures of hexanes and ethyl acetate or ethyl acetate and ethanol, can be used to achieve effective separation. nih.govijpsm.com

Sublimation: Due to their thermal stability, vacuum sublimation can be a highly effective method for obtaining very pure benzimidazole compounds, particularly for removing non-volatile impurities. dtic.mil Repeated sublimations can yield a product with a sharp melting point. dtic.mil

Acid-Base Extraction: The basic nature of the benzimidazole ring allows for purification via acid-base extraction. The crude product can be dissolved in an acidic solution, washed with an organic solvent to remove neutral impurities, and then precipitated by adding a base. dtic.mil

Selective Precipitation: In some cases, the desired product or an unwanted byproduct can be selectively precipitated from a solution by careful choice of solvent or by forming a salt. This technique can be used to enhance the purity of an enantiomerically enriched mixture. google.com

The final choice of purification method depends on the physical properties of the target compound and the nature of the impurities present. Often, a combination of these techniques is required to achieve the desired level of purity. nih.govdtic.mil

Computational Chemistry and Theoretical Investigations of 6 Chloro 2 Pyridin 4 Yl 1h Benzimidazole and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the intrinsic electronic properties and energetic landscape of 6-chloro-2-pyridin-4-yl-1H-benzimidazole. These theoretical approaches offer a detailed understanding of the molecule's behavior and reactivity.

Density Functional Theory (DFT) Studies on Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.net For benzimidazole (B57391) derivatives, DFT calculations, often employing methods like B3LYP with basis sets such as 6-31G(d,p), are utilized to determine optimized geometries, vibrational frequencies, and various electronic parameters. researchgate.netnih.gov

Studies on related benzimidazole structures reveal that the introduction of different substituents significantly influences the electronic properties of the benzimidazole core. biointerfaceresearch.com For this compound, the chlorine atom at the 6-position acts as an electron-withdrawing group, while the pyridin-4-yl group at the 2-position also influences the electron distribution across the molecule. DFT calculations can precisely map these electronic effects, providing insights into bond lengths, bond angles, and charge distribution. biointerfaceresearch.com The calculated molecular electrostatic potential (MEP) map, for instance, can identify the electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic transitions within a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. nih.gov

For benzimidazole derivatives, the HOMO is typically localized over the benzimidazole ring system, while the LUMO distribution can vary depending on the nature and position of the substituents. d-nb.info In the case of this compound, the pyridinyl and chloro substituents are expected to modulate the energies of these frontier orbitals. DFT calculations for similar structures have shown that such substitutions can significantly alter the HOMO-LUMO energy gap, thereby tuning the molecule's reactivity. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Benzimidazole (BI) | -6.12 | -0.98 | 5.14 |

| 6-Nitro-benzimidazole | -7.25 | -2.67 | 4.58 |

| 2-(4-pyridyl)-benzimidazole | -6.34 | -1.54 | 4.80 |

Note: The data in this table is representative of benzimidazole and its derivatives and is sourced from computational studies on related compounds to provide a comparative context for this compound.

Predictions of Chemical Hardness, Softness, and Electrophilicity Indices

Global reactivity descriptors, such as chemical hardness (η), softness (σ), and the electrophilicity index (ω), are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's stability and reactivity. researchgate.net

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (σ) is the reciprocal of hardness (σ = 1/η) and indicates the molecule's polarizability.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ2 / 2η, where μ is the electronic chemical potential (μ = (EHOMO + ELUMO) / 2).

| Parameter | Formula |

|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 |

| Chemical Softness (σ) | 1 / η |

| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 |

| Electrophilicity Index (ω) | μ2 / 2η |

Molecular Modeling and Simulation Approaches for Conformational and Interaction Analysis

Molecular modeling and simulation techniques are employed to explore the three-dimensional structure of this compound and its interactions with potential biological targets.

Conformational Space Exploration and Energy Minimization

The flexibility of the bond connecting the pyridinyl group to the benzimidazole core allows for different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers, which are at the lowest points on the potential energy surface. ekb.eg

Energy minimization is a computational process that adjusts the geometry of a molecule to find a structure with the minimum possible potential energy. hakon-art.com For this compound, this involves rotating the pyridinyl ring relative to the benzimidazole plane to identify the most energetically favorable orientation. nih.gov These studies are crucial as the biological activity of a molecule is often dependent on its preferred conformation.

Molecular Docking Simulations to Investigate Binding Modes with General Receptors/Cavities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, docking is used to predict how a ligand, such as this compound, might interact with the binding site of a protein or other receptor. researchgate.netnih.gov

Given the broad spectrum of biological activities reported for benzimidazole derivatives, docking studies of this compound can be performed against a variety of general receptor cavities to explore its potential therapeutic applications. researchgate.netnih.gov These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the binding pocket. nih.gov The results of these simulations, often expressed as a binding affinity or docking score, can help in prioritizing compounds for further experimental testing. biointerfaceresearch.com

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies frequently used to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity or physical properties. biointerfaceresearch.commdpi.com For benzimidazole derivatives, including structures related to this compound, QSAR modeling is a vital tool in drug design to predict the efficacy of new compounds and to understand the structural requirements for a specific biological activity, such as anticancer, antimicrobial, or antihypertensive effects. researchgate.netnih.govresearchgate.net

The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their molecular features. biointerfaceresearch.com These features are quantified by molecular descriptors, which can be categorized based on their dimensionality (1D, 2D, 3D, etc.) and the properties they represent (e.g., electronic, steric, hydrophobic, topological). nih.gov The goal is to develop a robust statistical model that can reliably predict the activity of newly designed compounds before their synthesis, thereby saving time and resources. researchgate.net

Development of 2D and 3D QSAR/QSPR Models

Both 2D and 3D QSAR models have been successfully developed for various series of benzimidazole derivatives to predict activities ranging from anticancer and antiprotozoal to corrosion inhibition. researchgate.netnih.govderpharmachemica.com

2D-QSAR models establish a relationship between biological activity and physicochemical descriptors calculated from the 2D representation of the molecules. derpharmachemica.com These descriptors can include parameters like molecular weight, logP (lipophilicity), molar refractivity, and various topological indices (e.g., Chi indices). derpharmachemica.com Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical methods used to build these models. derpharmachemica.comresearchgate.net For example, a 2D-QSAR study on benzimidazole derivatives as anticancer agents identified a model with a high correlation coefficient (R² = 0.904), suggesting a strong relationship between the chosen descriptors and the inhibitory concentration (IC50) against the MDA-MB-231 cell line. researchgate.net

3D-QSAR models provide a more detailed, three-dimensional perspective by considering the spatial arrangement of atoms and the associated molecular fields. tandfonline.com These models require the alignment of all molecules in the dataset, which is a critical step. pnrjournal.com Common 3D-QSAR techniques include Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), and k-Nearest Neighbor Molecular Field Analysis (kNN-MFA). jlu.edu.cnsci-hub.se These methods generate 3D contour maps that visualize the regions where modifications to the molecular structure would likely enhance or diminish activity. researchgate.net For instance, CoMFA and CoMSIA models for benzimidazole derivatives have highlighted the importance of steric, electrostatic, and hydrogen-bond donor fields in determining inhibition performance. jlu.edu.cn A kNN-MFA study on 6-substituted benzimidazoles as angiotensin II receptor antagonists generated a robust model that explained how steric, electrostatic, and hydrophobic fields influence the activity. researchgate.netsci-hub.se

Statistical Validation and Predictive Power of Computational Models

The reliability and predictive power of a QSAR model are assessed through rigorous statistical validation. pnrjournal.com This process is crucial to ensure that the model is not a result of chance correlation and can accurately predict the activity of new, untested compounds. mdpi.com Validation is typically divided into internal and external validation. nih.govpnrjournal.com

Internal validation assesses the robustness of the model using the same dataset on which it was built. The most common method is the leave-one-out (LOO) cross-validation, which generates the cross-validated correlation coefficient (q² or Q²). mdpi.compnrjournal.com A q² value greater than 0.5 is generally considered an indicator of a model with good predictive ability. pnrjournal.com

External validation is a more stringent test of a model's predictive power. mdpi.com It involves splitting the initial dataset into a training set, used to build the model, and a test set, which is kept aside and used to evaluate the performance of the developed model. nih.govderpharmachemica.com The predictive ability is quantified by the predictive R² (pred_r²), which measures the correlation between the observed and predicted activities for the compounds in the test set. pnrjournal.com A high pred_r² value (e.g., > 0.6) indicates a model with strong external predictive power. pnrjournal.com

Other important statistical parameters include the coefficient of determination (R²), which should be greater than 0.6, and various standard error metrics (r²se, q²se, pred_r²se), where lower values indicate better model fitness. pnrjournal.com

Table 2: Statistical Parameters for Validation of QSAR Models for Benzimidazole Derivatives

| Parameter | Symbol | Description | Acceptable Value |

|---|---|---|---|

| Coefficient of Determination | R² | Measures the goodness of fit of the model for the training set. | > 0.6 pnrjournal.com |

| Cross-Validated Correlation Coefficient | q² (or Q²) | Assesses the internal predictive ability of the model via cross-validation. | > 0.5 mdpi.compnrjournal.com |

| Predictive R-squared | pred_r² | Evaluates the model's ability to predict the activity of an external test set. | > 0.5 mdpi.com |

| Standard Error of Estimate | r²se, q²se | Measures the deviation of predicted values from observed values. | As low as possible pnrjournal.com |

Mechanistic Investigations of Chemical Transformations

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools for investigating the mechanisms of chemical reactions involving benzimidazole derivatives. acs.orgnih.gov These studies can elucidate detailed reaction pathways, identify transient intermediates, and characterize the high-energy transition states that connect them, offering insights that are often difficult to obtain experimentally. acs.orgrsc.org

Elucidation of Reaction Pathways and Intermediates

The most common synthesis of the benzimidazole core, including this compound, involves the condensation reaction between a substituted o-phenylenediamine (B120857) (in this case, 4-chloro-benzene-1,2-diamine) and an aldehyde (pyridine-4-carbaldehyde). rsc.orgnih.gov Theoretical investigations can map out the step-by-step mechanism of this transformation.

The generally accepted pathway, supported by numerous synthetic reports, proceeds as follows:

Nucleophilic Attack: One of the amino groups of the o-phenylenediamine attacks the carbonyl carbon of the aldehyde. youtube.com

Intermediate Formation: This initial attack leads to the formation of a tetrahedral carbinolamine intermediate.

Dehydration and Imine Formation: The carbinolamine intermediate readily loses a molecule of water to form a Schiff base (or imine) intermediate. rsc.org

Intramolecular Cyclization: The second, free amino group of the phenylenediamine ring then performs an intramolecular nucleophilic attack on the imine carbon, leading to the closure of the five-membered imidazole (B134444) ring and the formation of a dihydrobenzimidazole intermediate. youtube.com

Aromatization: The final step is the aromatization of the newly formed ring to yield the stable benzimidazole product. This typically occurs through the elimination of two hydrogen atoms (oxidation). This step can be facilitated by an oxidizing agent present in the reaction mixture or, in some cases, by atmospheric oxygen. organic-chemistry.org

Transition State Characterization

Characterizing the transition state (TS) is a key aspect of mechanistic studies, as the energy of the highest TS (the activation energy) determines the rate of the reaction. researchgate.net Using computational methods like DFT, researchers can locate the precise geometry of the transition state for each elementary step in the reaction pathway. acs.org

A transition state is a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Its existence is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., bond formation or breaking). researchgate.net

For the synthesis of benzimidazoles, theoretical studies can characterize the transition states for key steps such as the initial nucleophilic attack, the dehydration to form the imine, and the subsequent intramolecular cyclization. By comparing the calculated activation energies for different potential pathways, the most favorable reaction mechanism can be identified. For example, DFT and MP2 theoretical investigations have been used to study the intramolecular dynamics of 2-(pyridin-2-yl)-1H-benzimidazole, estimating the barriers to internal rotation, which involves the characterization of transition states for conformational changes. researchgate.net

Radical Reaction Mechanism Studies

Computational studies, particularly those employing Density Functional Theory (DFT), have become instrumental in elucidating the antioxidant and radical scavenging mechanisms of heterocyclic compounds, including benzimidazole derivatives. While specific research focusing exclusively on the radical reaction mechanisms of this compound is not extensively detailed in the available literature, the general principles governing the antioxidant activity of the broader benzimidazole class can be extrapolated to understand its potential behavior. These studies are crucial for correlating quantum chemical parameters with experimentally observed radical scavenging activity.

The primary mechanisms by which antioxidant compounds neutralize free radicals are Hydrogen Atom Transfer (HAT), Proton Loss (PL), and Electron Transfer (ET). mdpi.com Theoretical calculations of parameters such as Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Affinity (PA) are vital for predicting the most probable reaction pathway.

Hydrogen Atom Transfer (HAT) Mechanism

The HAT mechanism is a one-step process where the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The feasibility of this pathway is primarily determined by the Bond Dissociation Enthalpy (BDE) of the N-H bond in the imidazole ring or any other potential H-donating group. A lower BDE value indicates a weaker bond, making the hydrogen atom more readily abstractable by a radical. For benzimidazole derivatives, the N-H bond of the imidazole core is a key site for this reaction. Computational models can precisely calculate the energy required to break this bond, providing insight into the compound's efficacy as a radical scavenger via the HAT mechanism.

Proton-Coupled Electron Transfer (PCET) and Sequential Pathways

Beyond the direct HAT mechanism, radical scavenging can occur through multi-step processes. These include Sequential Proton Loss Electron Transfer (SPLET) and Sequential Electron Transfer Proton Transfer (SETPT).

Sequential Proton Loss Electron Transfer (SPLET): In this two-step mechanism, the antioxidant first undergoes deprotonation to form an anion, which then donates an electron to the free radical. The thermodynamic feasibility of the initial step is governed by the Proton Affinity (PA). The subsequent electron transfer is related to the Ionization Potential (IP) of the resulting anion. Polar solvents can facilitate this pathway.

Sequential Electron Transfer Proton Transfer (SETPT): This pathway involves the initial transfer of an electron from the antioxidant molecule to the radical, forming a radical cation. This is followed by the loss of a proton. The first step is governed by the Ionization Potential (IP) of the antioxidant.

DFT studies on various antioxidant molecules show that the surrounding environment (solvent polarity) can significantly influence which mechanism is preferred. mdpi.com For instance, the SPLET mechanism is often favored in polar media, while HAT is more common in non-polar environments.

Influence of Molecular Structure on Reactivity

The electronic properties of this compound are significantly influenced by its constituent parts: the benzimidazole core, the chloro substituent, and the pyridin-4-yl group.

Benzimidazole Core: The N-H proton on the imidazole ring is the most likely site for hydrogen donation in a HAT mechanism.

Chloro Substituent: The electron-withdrawing nature of the chlorine atom at the 6-position can influence the electron density distribution across the benzimidazole ring system and affect the N-H bond strength.

Pyridin-4-yl Group: The pyridine (B92270) ring can also impact the electronic properties of the entire molecule, potentially influencing its interaction with free radicals.

Quantum chemical calculations, such as determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are used to assess these electronic characteristics. bohrium.comresearchgate.net A small HOMO-LUMO gap is often associated with high chemical reactivity and a greater ability to donate electrons, which can be favorable for radical scavenging. bohrium.comasianpubs.org

The following tables present typical quantum chemical parameters calculated in theoretical studies to predict the radical scavenging potential of antioxidant compounds. Note: The values provided are illustrative examples based on general DFT studies of related heterocyclic compounds and are not specific experimental or calculated data for this compound.

Table 1: Key Thermodynamic Parameters in Radical Scavenging Mechanisms

| Parameter | Abbreviation | Associated Mechanism | Interpretation |

|---|---|---|---|

| Bond Dissociation Enthalpy | BDE | Hydrogen Atom Transfer (HAT) | Lower value indicates easier H-atom donation. |

| Ionization Potential | IP | Sequential Electron Transfer Proton Transfer (SETPT) | Lower value indicates easier electron donation. |

Table 2: Representative Calculated Electronic Properties for Benzimidazole Derivatives

| Property | Typical Value Range (eV) | Significance in Radical Scavenging |

|---|---|---|

| HOMO Energy | -5.0 to -6.5 | Higher energy facilitates electron donation. |

| LUMO Energy | -1.0 to -2.5 | Lower energy indicates better electron accepting ability. |

Future Directions and Emerging Research Avenues for Benzimidazole Compounds Non Biological Applications

Applications in Materials Science and Polymer Chemistry

The intrinsic properties of the benzimidazole (B57391) ring system—rigidity, thermal stability, and electron-accepting/transporting capabilities—make it a highly valuable component in the design of advanced materials and polymers. mdpi.comsci-hub.st

Organic Light-Emitting Diodes (OLEDs): Benzimidazole derivatives are increasingly used as host materials, emitters, and electron-transporting materials (ETMs) in OLEDs. tandfonline.com Their strong electron-withdrawing nature facilitates efficient charge transport, a critical factor for device performance. tandfonline.com For instance, novel bipolar host materials incorporating a benzimidazole moiety have been developed for highly efficient phosphorescent and thermally activated delayed fluorescent (TADF) OLEDs, demonstrating high external quantum efficiencies. acs.org Hybrids of pyrene (B120774) and benzimidazole have been synthesized and explored as blue emitters, showing promise for creating efficient and pure blue OLEDs. nih.gov The introduction of a 6-chloro-2-pyridin-4-yl-1H-benzimidazole unit into a polymer backbone could be leveraged to fine-tune the electronic properties and enhance the performance of OLED devices.

High-Performance Polymers: Polybenzimidazole (PBI) is a class of high-performance thermoplastics known for exceptional thermal and chemical stability. wikipedia.orglairdplastics.com PBI does not have a melting point, exhibits high heat resistance, and has inherent flame retardancy with minimal smoke generation. wikipedia.orgspecialchem.com These properties make it suitable for extreme applications, such as firefighter apparel, aerospace components, and fuel cell membranes. wikipedia.orgspecialchem.comijraset.com Copolymerization of traditional polyimides with benzimidazole-containing diamines has been shown to significantly improve thermal resistance, mechanical strength, and electrical insulation properties. mdpi.com The rigid and polar nature of the this compound structure could impart enhanced strength and stability to such polymers.

Membranes for Gas Separation and Fuel Cells: The ability of the benzimidazole N-H group to form hydrogen bonds and to be doped with strong acids like phosphoric acid makes PBI-based membranes proton-conductive. wikipedia.orgijraset.com This has led to their application in high-temperature proton exchange membrane (PEM) fuel cells. wikipedia.org Furthermore, modifying polymers with benzimidazole side groups can alter properties like water absorption and gas permeability, which is relevant for creating specialized membranes for gas separation. rsc.org

| Material Class | Benzimidazole Function | Potential Application | Key Properties |

| OLEDs | Host, Emitter, Electron-Transporting Material | Displays, Solid-State Lighting | High Triplet Energy, Bipolar Charge Transport, Thermal Stability acs.orgacs.orgmdpi.com |

| Polybenzimidazoles (PBI) | Polymer Backbone | Protective Apparel, Aerospace Parts | Exceptional Thermal Stability, No Melting Point, Chemical Resistance lairdplastics.comspecialchem.comperformanceplastics.com |

| Polymer Membranes | Proton Conductor, Structural Modifier | Fuel Cells, Gas Separation | High-Temperature Proton Conductivity, Tunable Permeability wikipedia.orgijraset.comrsc.org |

| Polyimides | Co-monomer | Flexible Electronics Substrates | Increased Glass Transition Temperature, Improved Dielectric Performance mdpi.com |

Exploration as Ligands in Coordination Chemistry and Catalysis

The structure of this compound, featuring nitrogen atoms on both the pyridine (B92270) and imidazole (B134444) rings, makes it an excellent candidate as a versatile ligand in coordination chemistry. These nitrogen atoms can act as donor sites, binding to various metal ions to form stable coordination complexes. acs.org

The coordination behavior of pyridinyl-benzimidazole ligands is multifaceted. They can coordinate to a metal center in a monodentate fashion through the pyridine nitrogen or form bridges between metal centers using both pyridine and imidazole nitrogens. mdpi.com This versatility allows for the construction of diverse metal-organic frameworks (MOFs) and coordination polymers with one-, two-, or three-dimensional structures. acs.orgmdpi.com The presence of the electron-withdrawing chloro group on the benzimidazole ring of this compound can modulate the electron density of the ligand, influencing the stability and reactivity of the resulting metal complexes.

These metal complexes have significant potential as catalysts. Benzimidazole-metal complexes have been investigated for various catalytic processes, including organic transformations and polymerization reactions. nih.gov For example, rhenium complexes with 2-(2'-pyridyl)benzimidazole have been studied for their potential in redox catalysis. lookchem.com The defined and tunable geometry of these coordination compounds makes them ideal for designing catalysts with high activity and selectivity.

| Metal Ion | Ligand Type | Resulting Structure | Potential Application |

| Ag(I), Cu(II), Co(II), Zn(II) | 2-(3-Pyridyl)benzimidazole, 2-(4-Pyridyl)benzimidazole | 1D, 2D, and 3D coordination frameworks acs.org | Luminescent materials, sensors tandfonline.com |

| Zn(II) | 2-(Pyridin-4-yl)-1H-benzimidazole | Dinuclear and mononuclear complexes mdpi.com | Catalysis, materials synthesis royalsocietypublishing.org |

| Cd(II), Hg(II) | Flexible Pyridyl-benzimidazole derivative | 1D chains and binuclear motifs tandfonline.com | Photoluminescent materials |

| Re(III), Re(IV) | 2-(2'-Pyridyl)benzimidazole | Distorted octahedral complexes lookchem.com | Redox catalysis |

Advanced Methodologies for Rational Design and Synthesis

The creation of novel benzimidazole derivatives with tailored properties relies on both sophisticated design strategies and efficient synthetic methods.

Rational Design: Modern approaches to developing new molecules, including this compound, increasingly utilize computational chemistry for rational design. nih.gov Techniques such as the development of pharmacophore models and molecular docking studies allow researchers to predict how a molecule will interact with a specific target or what physical properties it will possess before it is ever synthesized. nih.govresearchgate.net By generating virtual libraries of compounds and screening them computationally, scientists can identify the most promising candidates for synthesis, saving significant time and resources. nih.gov This in-silico approach is crucial for designing materials with specific electronic properties or catalysts with optimized geometries. mdpi.comnih.gov

Advanced Synthesis: The traditional synthesis of 2-substituted benzimidazoles, known as the Phillips condensation, involves reacting an o-phenylenediamine (B120857) with a carboxylic acid or aldehyde under harsh conditions. rsc.orgjlu.edu.cn For this compound, this would typically involve the condensation of 4-chloro-1,2-phenylenediamine with pyridine-4-carboxaldehyde.

Recent years have seen the development of more advanced, efficient, and environmentally friendly synthetic protocols. Microwave-assisted synthesis has emerged as a powerful technique that dramatically reduces reaction times from hours to minutes and often increases yields, sometimes without the need for a catalyst. benthamdirect.comarkat-usa.orgtandfonline.com Other modern methods focus on the use of novel catalysts like zeolites, nano-Fe2O3, or various Lewis acids to facilitate the condensation under milder conditions. scispace.comsemanticscholar.org Protocols involving transition metal catalysis, such as palladium-catalyzed cross-coupling reactions, enable more complex functionalization of the benzimidazole core. nih.govnih.gov

| Synthesis Method | Conditions | Advantages | Disadvantages |

| Conventional Heating | Strong acids (e.g., HCl), high temperatures, long reaction times (hours) researchgate.net | Well-established, simple setup | Harsh conditions, long duration, often lower yields |

| Microwave-Assisted | 5-15 minutes, often solvent-free or with green solvents benthamdirect.comtandfonline.comscispace.com | Extremely rapid, high yields (often >90%), cleaner reactions, energy efficient benthamdirect.com | Requires specialized microwave reactor equipment |

| Catalytic (e.g., nano-Fe2O3) | Mild conditions, often in aqueous media semanticscholar.org | Environmentally benign, catalyst can be recyclable, high efficiency | Catalyst preparation and separation may be required |

| Pd-catalyzed Cross-Coupling | Used for further functionalization of the benzimidazole core nih.gov | Allows for complex and diverse molecular structures | Expensive catalyst, requires inert atmosphere |

Development of High-Throughput Screening Methods for Chemical Properties

High-Throughput Screening (HTS) is a methodology that uses automation, robotics, and advanced data analysis to rapidly test thousands to millions of samples for a specific property. wikipedia.org While extensively used in drug discovery, HTS principles are increasingly being adapted for materials science and catalysis to accelerate the discovery of new materials and catalysts. chemcopilot.comnumberanalytics.com

For a compound like this compound and its analogues, HTS can be a transformative tool. Instead of synthesizing and testing compounds one by one, libraries of related benzimidazole derivatives can be created and screened in parallel for desired non-biological properties.

Applications in Materials and Catalysis:

Materials Discovery: An HTS workflow could screen a library of benzimidazole-containing polymers for properties like fluorescence, thermal stability, or conductivity. numberanalytics.comtandfonline.com For example, arrays of different polymer films could be automatically subjected to thermal stress while their degradation is monitored by sensors.

Catalyst Optimization: A library of metal complexes formed from different benzimidazole ligands could be screened for catalytic activity in a specific chemical reaction. numberanalytics.comnumberanalytics.com Microreactors or multi-well plates can be used to run hundreds of reactions simultaneously, with rapid analytical techniques like mass spectrometry or fluorescence microscopy used to measure product formation and identify the most effective catalysts. mpg.deufluidix.com

A typical HTS workflow for a non-biological application involves several key stages:

| Stage | Description | Example (Catalyst Screening) |

| 1. Library Generation | A diverse collection of related compounds is synthesized. | A library of 100 different benzimidazole-based ligands is synthesized and then complexed with various transition metals. |

| 2. Assay Development | A reliable and rapid test is created to measure the desired chemical or physical property. | A colorimetric or fluorescent assay is developed where the product of the target chemical reaction generates a signal that can be read by a plate reader. ufluidix.com |

| 3. Automated Screening | Robotic systems dispense the library compounds into multi-well plates and perform the assay. | A liquid handling robot adds the catalyst library and reactants to a 384-well plate. The plate is incubated under controlled conditions (temperature, pressure). numberanalytics.com |

| 4. Data Acquisition & Analysis | Detectors measure the assay output, and software analyzes the large dataset to identify "hits." | A plate reader measures the fluorescence in each well. Software flags the wells (and thus the catalysts) that show the highest product formation. numberanalytics.com |

| 5. Hit Validation | The most promising candidates ("hits") are re-tested and further characterized to confirm their properties. | The top 5 catalysts are re-synthesized on a larger scale and their catalytic performance is validated under optimized reaction conditions. |

By applying these advanced HTS methods, the discovery and optimization cycle for new materials and catalysts based on the this compound scaffold can be accelerated dramatically. vsparticle.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-chloro-2-pyridin-4-yl-1H-benzimidazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a two-step protocol involves reacting 2-aminobenzimidazole derivatives with 4-chloropyridine in the presence of a base like potassium carbonate (K₂CO₃) under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) . Optimization includes monitoring reaction progress via TLC, adjusting stoichiometry to favor pyridinyl substitution, and purifying intermediates via column chromatography using silica gel and ethyl acetate/hexane gradients.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of pyridinyl protons (δ 7.2–8.5 ppm) and benzimidazole NH (δ ~12 ppm, broad singlet) .

- ESI-MS : Validate molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with chlorine atoms .

- IR : Identify NH stretching (~3400 cm⁻¹) and aromatic C=C/C=N vibrations (1600–1450 cm⁻¹) .

Cross-validation with elemental analysis ensures purity.

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease targets). For antimicrobial screening, use broth microdilution assays against Gram-positive/negative bacteria. Dose-response curves and IC₅₀ calculations are critical, with positive controls (e.g., doxorubicin for cytotoxicity) to contextualize results .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsion angles. Key steps:

- Grow crystals via slow evaporation in ethanol/water.

- Resolve hydrogen bonding (e.g., NH⋯N interactions) and π-π stacking between aromatic rings.

- Validate against computational models (DFT-optimized geometries) to address discrepancies .

Q. What strategies address contradictions between spectroscopic data and computational predictions?

- Methodological Answer :

- Scenario : NMR chemical shifts deviate from DFT-calculated values.

- Resolution : Re-examine solvent effects (e.g., DMSO vs. gas phase in DFT), tautomeric forms (e.g., benzimidazole NH tautomerism), and dynamic processes (e.g., ring puckering). Use temperature-dependent NMR to probe conformational flexibility .

Q. How can structure-activity relationship (SAR) studies improve the compound’s bioactivity?

- Methodological Answer :

- Modifications : Introduce electron-withdrawing groups (e.g., -NO₂ at position 5) to enhance electrophilicity or methyl groups to improve lipophilicity.

- Testing : Compare IC₅₀ values across derivatives in enzyme assays.

- Analysis : Multivariate regression identifies key descriptors (e.g., ClogP, H-bond donors) linked to activity .

Q. What thermal stability insights can TGA/DTA provide for formulation studies?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen detects decomposition temperatures (Td), while differential thermal analysis (DTA) identifies phase transitions. For example, a sharp endothermic peak at 220°C may indicate melting, guiding solvent selection for solid dispersions .

Q. How can computational modeling predict interactions with biological targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.